molecular formula C10H11ClF3N B3176888 3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride CAS No. 1203683-75-3

3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride

Cat. No. B3176888
CAS RN: 1203683-75-3
M. Wt: 237.65 g/mol
InChI Key: UFBGPLAKNYFBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride is a chemical compound with the empirical formula C10H11ClF3N . It is a solid substance .


Molecular Structure Analysis

The molecular weight of 3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride is 237.65 . The InChI code for this compound is 1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H .


Physical And Chemical Properties Analysis

3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Trifluoromethyl Substituent in Antitubercular Drug Design

The incorporation of trifluoromethyl groups into pharmaceutical compounds is a common strategy to enhance their pharmacokinetic and pharmacodynamic properties. A review by Sidharth Thomas highlights the significance of the trifluoromethyl (-CF3) group in antitubercular drug design, illustrating its role in improving the efficacy of antitubercular agents. The review suggests that substituting the -CF3 group into antitubercular scaffolds enhances their drug-likeness and antitubercular activity, making the -CF3 group a valuable pharmacophore in modern drug development (Thomas, 1969).

Pharmacological Effects of Chlorogenic Acid

Although not directly related to "3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride," the study of chlorogenic acid (CGA) provides insight into the therapeutic roles of structurally complex compounds. CGA exhibits a wide range of biological and pharmacological effects, such as antioxidant, anti-inflammatory, and neuroprotective activities. This underscores the potential of complex molecules in addressing various health disorders, suggesting that similarly structured compounds like 3-[4-(Trifluoromethyl)phenyl]azetidine could have multifaceted applications in medicine (Naveed et al., 2018).

Environmental Impact and Toxicity of Antimicrobial Compounds

Research on triclosan, an antimicrobial compound, sheds light on the environmental and toxicological considerations relevant to the use of synthetic chemicals, including those related to "3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride." Studies on triclosan's occurrence, degradation, and toxicity emphasize the importance of understanding the environmental fate and potential health risks of chemical agents. This knowledge is crucial for the safe and sustainable application of new chemical entities in therapeutic contexts (Bedoux et al., 2012).

Safety and Hazards

The compound has been classified as Acute Tox. 3 Oral - Eye Irrit. 2 . The hazard statements associated with it are H301 - H319 . Precautionary measures include P301 + P310 - P305 + P351 + P338 .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBGPLAKNYFBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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